molecular formula C9H16N3O2+ B12513994 [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium

[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium

Cat. No.: B12513994
M. Wt: 198.24 g/mol
InChI Key: GPPYTCRVKHULJH-UHFFFAOYSA-O
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Description

[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium: is a compound with a molecular formula of C9H16N3O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is known for its broad range of chemical and biological properties, making it a significant component in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium, typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Another method involves the reaction of glyoxal with ammonia, which was the first synthesis of imidazole .

Industrial Production Methods: Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, imidazolines, and imidazolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, imidazole derivatives are studied for their role in enzyme inhibition and as potential therapeutic agents. They exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties .

Medicine: In medicine, imidazole derivatives are used in the development of drugs for treating infections, inflammation, and cancer. For example, metronidazole, an imidazole derivative, is widely used as an antibiotic and antiprotozoal agent .

Industry: In the industrial sector, imidazole derivatives are used in the production of polymers, resins, and dyes. Their chemical stability and reactivity make them valuable components in various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This coordination can disrupt essential biological processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Uniqueness: [1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium is unique due to its trimethylazanium group, which enhances its solubility and reactivity compared to other imidazole derivatives. This structural feature allows for more diverse applications in scientific research and industry .

Properties

IUPAC Name

[1-carboxy-2-(1H-imidazol-5-yl)ethyl]-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPYTCRVKHULJH-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CC1=CN=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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